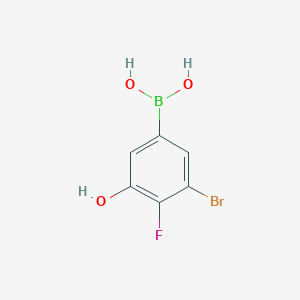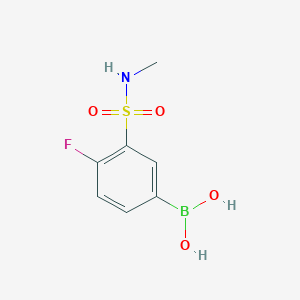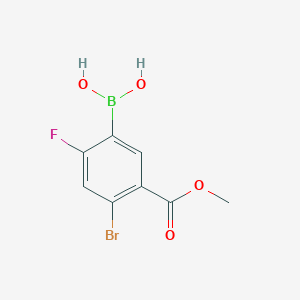
5-Carboxy-2,4-difluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carboxy-2,4-difluorophenylboronic acid is an organoboron compound with the molecular formula C7H5BF2O4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxy and difluoro groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2,4-difluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions generally include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-Carboxy-2,4-difluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: The removal of the boronic acid group, typically using acidic conditions or a transition metal catalyst.
Oxidation: Conversion of the boronic acid to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), temperature (80-100°C)
Protodeboronation: Acidic conditions (e.g., hydrochloric acid) or transition metal catalysts (e.g., copper)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), temperature (room temperature to 50°C)
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Protodeboronation: Aryl compounds
Oxidation: Phenols
科学的研究の応用
5-Carboxy-2,4-difluorophenylboronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 5-Carboxy-2,4-difluorophenylboronic acid in chemical reactions involves the formation of boronate complexes. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
- 4-Carboxy-2,3-difluorophenylboronic acid
- 2-Bromo-4,5-difluorophenylboronic acid
- (5-Chloro-2,4-difluorophenyl)boronic acid
Uniqueness
5-Carboxy-2,4-difluorophenylboronic acid is unique due to the presence of both carboxy and difluoro groups on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and specificity in various chemical reactions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable reagent in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
5-borono-2,4-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQDMOMUNAXCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119093.png)
![[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119100.png)











